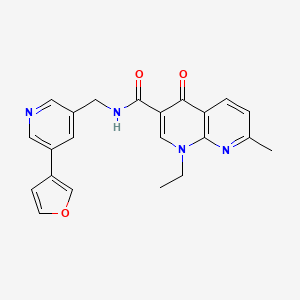

1-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine family, a heterocyclic scaffold known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The structure features a 1,8-naphthyridine core substituted with ethyl and methyl groups at positions 1 and 7, respectively, and a carboxamide group at position 3 linked to a (5-(furan-3-yl)pyridin-3-yl)methyl moiety.

Properties

IUPAC Name |

1-ethyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-3-26-12-19(20(27)18-5-4-14(2)25-21(18)26)22(28)24-10-15-8-17(11-23-9-15)16-6-7-29-13-16/h4-9,11-13H,3,10H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUXAKOYAWKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of the compound includes:

- An ethyl group

- A furan ring

- A pyridine moiety

- A naphthyridine core

This complex structure contributes to its potential biological activity.

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. The compound under study has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 2.5 | Moderate |

| A549 | 1.8 | Strong |

| HCT116 | 0.9 | Very Strong |

These findings suggest that the compound effectively inhibits cell proliferation, with lower IC50 values indicating higher potency against cancer cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of DNA synthesis : The naphthyridine core interacts with DNA, preventing replication.

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells, which is critical for reducing tumor growth.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has also been evaluated for anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

| Cytokine | Reduction (%) |

|---|---|

| IL-6 | 45 |

| TNF-alpha | 50 |

| IL-1 beta | 40 |

This reduction in cytokine levels indicates a significant anti-inflammatory effect, making it a candidate for further research in inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of naphthyridine derivatives:

- Case Study 1 : A study involving the treatment of breast cancer cells with the compound showed a marked decrease in cell viability after 48 hours of exposure, with an IC50 value indicating strong efficacy.

- Case Study 2 : In a model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to controls.

These studies underscore the potential clinical applications of this compound as both an anticancer and anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antimicrobial properties. For example, derivatives with similar structural features have shown promising results against Mycobacterium tuberculosis with IC50 values indicating effective inhibition at low concentrations .

| Compound | IC50 (μM) | MIC (μM) | Activity |

|---|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 | High |

| 7b | NT | 0.32 | Moderate |

| 7c | NT | 0.32 | Moderate |

The activity of these compounds is often evaluated using Minimum Inhibitory Concentration (MIC) assays and other in vitro tests against various bacterial strains.

Cancer Research

The compound has also been investigated for its potential in cancer therapy. The presence of the naphthyridine core is associated with various biological activities, including inhibition of histone acetyltransferases (HATs), which play a crucial role in gene expression regulation . Inhibiting HATs can lead to altered transcriptional regulation in cancer cells, presenting a novel therapeutic avenue.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its efficacy and reducing toxicity. Modifications to the furan and pyridine substituents can significantly influence biological activity. For instance, variations in the alkyl groups or the introduction of electron-withdrawing groups can enhance binding affinity to specific targets such as HATs or bacterial enzymes .

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against cancer cells |

| Alkyl chain length | Enhanced solubility and bioavailability |

Case Studies

- Antitubercular Activity : A study demonstrated that a series of naphthyridine derivatives exhibited potent antitubercular activity with some compounds showing lower MIC values compared to standard drugs like Rifampicin . The mechanism was attributed to selective inhibition of bacterial enzymes involved in cell wall synthesis.

- HAT Inhibition : Another study focused on the inhibition of HAT p300 by similar naphthyridine derivatives, revealing IC50 values that suggest substantial inhibitory effects on histone acetylation processes critical for cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,8-Naphthyridine Derivatives

The compound’s structural analogs share the 1,8-naphthyridine core but differ in substituents, influencing physicochemical properties, bioactivity, and synthetic routes. Key comparisons are summarized below:

Table 1: Comparative Analysis of 1,8-Naphthyridine Derivatives

Key Findings from Comparative Analysis

Structural and Electronic Effects

- The furan’s electron-rich nature may enhance interactions with aromatic residues in enzyme binding pockets .

- Methyl vs.

Bioactivity Inference

- Enzyme Inhibition : The 1,8-naphthyridine core is associated with kinase inhibition. The target compound’s furan-pyridyl group may mimic ATP’s adenine moiety, a feature observed in kinase inhibitors like imatinib .

- Antimicrobial Potential: Analog 5a3 showed moderate antimicrobial activity, suggesting the target compound’s halogen-free structure may reduce toxicity while retaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.